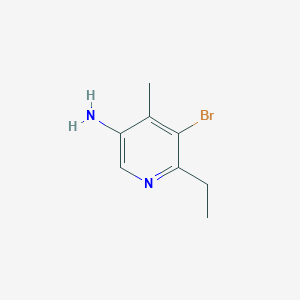
5-Bromo-6-ethyl-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-ethyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . This compound is a pyridine derivative, characterized by the presence of bromine, ethyl, and methyl groups attached to the pyridine ring. It is a versatile building block in organic synthesis, known for its unique reactivity and selectivity.
Preparation Methods
The synthesis of 5-Bromo-6-ethyl-4-methylpyridin-3-amine can be achieved through various methods. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method is known for its mild reaction conditions and high yields. Industrial production methods may involve optimizing reaction conditions to scale up the synthesis while maintaining product purity and yield.
Chemical Reactions Analysis
5-Bromo-6-ethyl-4-methylpyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-6-ethyl-4-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-6-ethyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as cross-coupling and substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
5-Bromo-6-ethyl-4-methylpyridin-3-amine can be compared with other similar compounds, such as:
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative with similar reactivity but different substituents.
5-Bromo-6-chloro-4-methylpyridin-3-amine: A compound with a chlorine atom instead of an ethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-bromo-6-ethyl-4-methylpyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2/c1-3-7-8(9)5(2)6(10)4-11-7/h4H,3,10H2,1-2H3 |
InChI Key |
PDENNTHMHSTVHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=C1Br)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-6-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13335951.png)
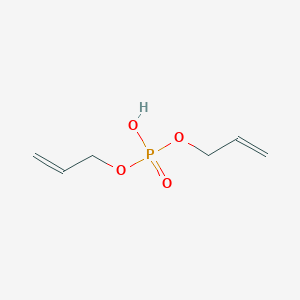
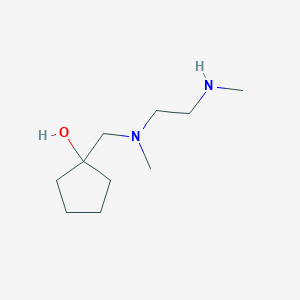
![4-[(2-Bromocycloheptyl)oxy]oxane](/img/structure/B13335964.png)
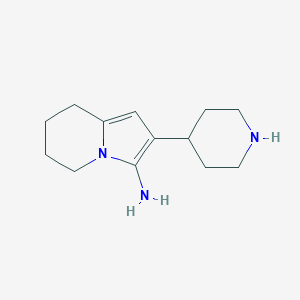
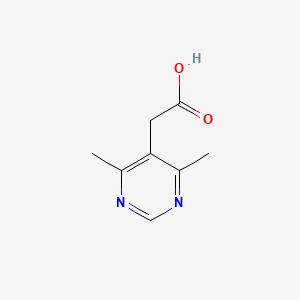
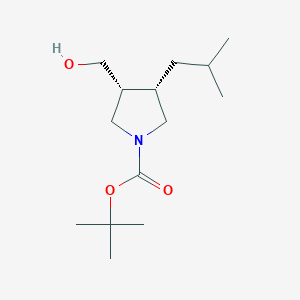

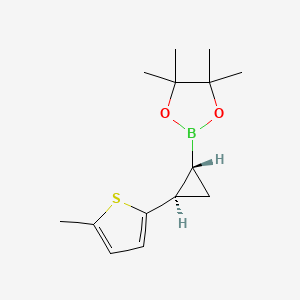
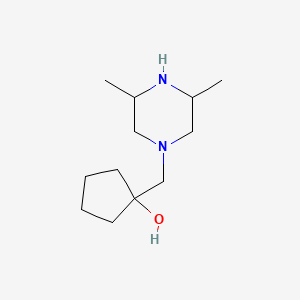
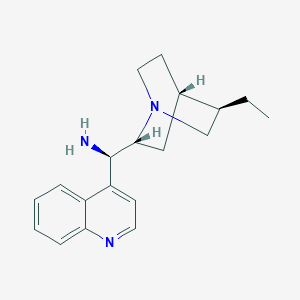
![5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13336039.png)

